(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves enantiospecific methods. One approach starts with a sugar-derived enantiomerically pure cyclopentenone. The α-amino acid stereogenic center is formed by reacting the ketone with chloroform anion, followed by the reaction of the resulting alcohol with sodium azide/DBU in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of enantioselective catalysts and reagents to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Mechanism of Action
The mechanism of action of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist for metabotropic glutamate receptors, influencing neurotransmission and exhibiting potential antidepressant-like activity . The compound binds to the amino terminal domain of the receptor, leading to changes in receptor conformation and function.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: This compound shares a similar bicyclic structure but differs in the position of the fluorine atom.
(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride: This compound has additional functional groups and exhibits different pharmacological properties.
Uniqueness
The uniqueness of (1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[31
Properties
CAS No. |
321903-59-7 |
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Molecular Formula |
C8H10FNO4 |
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1S,2R,5S,6S)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m0/s1 |
InChI Key |
GLDRBCJXSGSXEU-ZLKDGBPZSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]2[C@H]1[C@]2(C(=O)O)F)(C(=O)O)N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)F)(C(=O)O)N |
Origin of Product |
United States |
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